molecular formula C26H44N2O4 B15111228 1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol

1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol

Cat. No.: B15111228
M. Wt: 448.6 g/mol
InChI Key: ODYINPFMZIJYIN-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol is a complex organic compound with a unique structure It consists of two 2,6-dimethylpiperidinyl groups attached to a central propanol backbone, which is further connected to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidinyl Groups: The initial step involves the synthesis of 2,6-dimethylpiperidine through the reaction of 2,6-dimethylpyridine with hydrogen in the presence of a catalyst.

    Attachment to the Propanol Backbone: The 2,6-dimethylpiperidinyl groups are then attached to a propanol backbone through a nucleophilic substitution reaction.

    Formation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the intermediate compound.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Compounds with new functional groups replacing the piperidinyl groups.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylpiperidin-1-yl)-3-(methylamino)propan-2-ol
  • 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
  • 3-(2,6-Dimethylpiperidin-1-yl)propan-1-ol

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol is unique due to its complex structure, which includes multiple functional groups and a phenoxy moiety

Properties

Molecular Formula

C26H44N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol

InChI

InChI=1S/C26H44N2O4/c1-19-7-5-8-20(2)27(19)15-23(29)17-31-25-11-13-26(14-12-25)32-18-24(30)16-28-21(3)9-6-10-22(28)4/h11-14,19-24,29-30H,5-10,15-18H2,1-4H3

InChI Key

ODYINPFMZIJYIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)OCC(CN3C(CCCC3C)C)O)O)C

Origin of Product

United States

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